molecular formula C11H9NO3 B1590157 (Isoquinolin-5-yloxy)acetic acid CAS No. 80278-25-7

(Isoquinolin-5-yloxy)acetic acid

Cat. No. B1590157
CAS RN: 80278-25-7
M. Wt: 203.19 g/mol
InChI Key: LBTFJCUQNGDFML-UHFFFAOYSA-N
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Description

“(Isoquinolin-5-yloxy)acetic acid” is a non-polymer compound with the formula C11 H9 N O3 . It has a formal charge of 0 and a formula weight of 203.194 Da .


Synthesis Analysis

The synthesis of isoquinoline compounds has been extensively studied. For instance, the synthesis of biologically and pharmaceutically active quinoline and its analogues has been reported . The synthesis involves various protocols, including Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this scaffold .


Molecular Structure Analysis

The molecular structure of “(Isoquinolin-5-yloxy)acetic acid” consists of a benzene ring fused to a pyridine ring . The compound has a formal charge of 0 and a formula weight of 203.194 Da .


Chemical Reactions Analysis

The chemical reactions of isoquinoline compounds have been studied extensively. For instance, isoquinoline synthesis involves a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Other methods include sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Scientific Research Applications

Chemical Synthesis and Reactivity

(Isoquinolin-5-yloxy)acetic acid and its derivatives have been widely studied for their role in various chemical reactions. For instance, Funakoshi et al. (1984) explored the formation of 1-substituted isoquinolines and N-ylides through the reaction of Isoquinoline 2-oxide with cyanoacetic acid (Funakoshi, Inada, & Hamana, 1984). Such reactions demonstrate the chemical versatility of isoquinolin derivatives in synthesizing varied compounds.

Metabolic Fate and Analytical Assays

The metabolic fate of compounds based on isoquinoline scaffolds, such as Hypoxia-inducible factor (HIF) stabilizers, has been assessed using in vitro methods and characterized by liquid chromatography-tandem mass spectrometry. This research, conducted by Beuck et al. (2011), highlights the significance of isoquinoline derivatives in developing analytical assays for preventive doping research (Beuck, Bornatsch, Lagojda, Schänzer, & Thevis, 2011).

Structural Aspects in Crystallography

Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, revealing insights into crystal structures and fluorescence properties. This research indicates the utility of such compounds in understanding molecular interactions and fluorescence phenomena (Karmakar, Sarma, & Baruah, 2007).

Mass Spectrometry Studies

Thevis et al. (2008) observed unusual gas-phase formations of carboxylic acids from bisubstituted isoquinolines under mass spectrometric conditions. Their findings contribute to the understanding of isoquinoline derivatives in mass spectrometry, particularly in clinical and forensic analysis (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Antimicrobial Research

Ahmed et al. (2006) synthesized and evaluated the antimicrobial activity of compounds derived from (quinolin-8-yloxy)acetic acid. Their work contributes to the exploration of new antimicrobial agents, highlighting the potential medical applications of isoquinoline derivatives (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).

Ultrasound Irradiation in Synthesis

Tiwari, Parvez, and Meshram (2011) developed a methodology for the synthesis of isoquinoline derivatives using ultrasound irradiation, showcasing an environmentally friendly and efficient approach to chemical synthesis (Tiwari, Parvez, & Meshram, 2011).

Safety And Hazards

The safety data sheet (SDS) for “(Isoquinolin-5-yloxy)acetic acid” can be viewed and downloaded for free at Echemi.com . The SDS provides information on the product’s hazards, safe handling procedures, and emergency measures.

properties

IUPAC Name

2-isoquinolin-5-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-11(14)7-15-10-3-1-2-8-6-12-5-4-9(8)10/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTFJCUQNGDFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512591
Record name [(Isoquinolin-5-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Isoquinolin-5-yloxy)acetic acid

CAS RN

80278-25-7
Record name [(Isoquinolin-5-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 10 ml of acetonitrile, 1.0 g of 5-hydroxyisoquinoline and 1.52 ml of ethyl bromoacetate were added in the presence of 2.07 ml of DBU and the resultant mixture was refluxed for 8 hr. The reaction mixture was evaporated under reduced pressure and the resultant residue was redissolved in 1N-HCl, washed with ethyl acetate. The aqueous layer was made alkaline with sodium hydrogencarbonate and extracted with ethyl acetate. The extract was washed with saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The dried solution was evaporated under reduced pressure and subjected to a silica gel column chromatography (chloroform) to give 1.46 g of ethyl 5-isoquinolyloxyacetate. The ester was dissolved in 30 ml of ethanol, mixed with 6.5 ml of 1N-NaOH aqueous solution and stirred for 12 hr. The reaction mixture was evaporated under reduced pressure, neutralized by the addition of 1N-HCl and the precipitated crystals were filtered, washed with water and dried to give 0.68 g of the title compound.
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Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 29.0 g of 5-hydroxyisoquinoline in 300 ml of DMF, 11.0 g of sodium methylate was added portionwise. After stirring for 30 min, 17.9 ml of methyl chloroacetate was added dropwise, and the resultant mixture was stirred at room temperature overnight and concentrated under reduced pressure. To the residue, 300 ml of toluene and 300 ml of water were added, and the whole mixture was filtered. The aqueous layer was extracted with 50 ml of toluene, and the combined toluene solution was treated with 2 g of charcoal and evaporated to give methyl 5-isoquinolyloxyacetate. The ester was dissolved in 100 ml of methanol, reacted with 80 ml of 3 N sodium hydroxide aqueous solution for 30 min. The reaction mixture was concentrated under reduced pressure, diluted with 80 ml of water and 160 ml of acetone, and neutralized with 20 ml of concentrated hydrochloric acid. The precipitates formed were filtered, washed with 80 ml of 50% aqueous acetone, and dried to give 34.5 g (85% yield) of the title compound.
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Yield
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Eng, M Niosi, TS McDonald, A Wolford, Y Chen… - Xenobiotica, 2010 - Taylor & Francis
Full article: Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative …
Number of citations: 55 www.tandfonline.com

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